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Abstract
Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of

myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][2][3] This

process, catalyzed by the enzyme N-myristoyltransferase (NMT), is a ubiquitous and often

irreversible modification in eukaryotes that plays a fundamental role in governing the

membrane localization and function of numerous proteins.[3][4][5] Myristoylated proteins are

key components in a multitude of cellular processes, including signal transduction, apoptosis,

and protein targeting.[2][5][6] Dysregulation of myristoylation is strongly implicated in the

pathogenesis of various diseases, including cancer, and viral and protozoan infections.[5][7][8]

Consequently, NMT has emerged as a high-value therapeutic target, and the development of

specific NMT inhibitors represents a novel strategy to disrupt pathological processes at a

fundamental level.[1][9][10] This technical guide provides a comprehensive overview of the

biochemical basis of myristoylation, its role in key signaling pathways, quantitative data on its

impact, detailed experimental protocols for its study, and the therapeutic potential of its

inhibition.

The Core of N-Myristoylation: The Biochemical
Process
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N-myristoylation is the enzymatic transfer of myristic acid from myristoyl-Coenzyme A (Myr-

CoA) to the α-amino group of an N-terminal glycine residue, forming a stable amide bond.[3]

[11][12] This modification is catalyzed by N-myristoyltransferase (NMT), an essential enzyme

found in eukaryotes but not prokaryotes.[5][9] Mammals express two isozymes, NMT1 and

NMT2, which have similar catalytic mechanisms but may have partially non-redundant

functions.[13][14][15][16]

The Catalytic Mechanism
The NMT catalytic cycle follows a sequential, ordered Bi-Bi kinetic mechanism.[4][5][11][17]

Myr-CoA Binding: The cycle begins with Myr-CoA binding to the apo-enzyme. This induces a

conformational change in NMT that opens the peptide substrate-binding site.[5][17]

Peptide Substrate Binding: The target protein with an accessible N-terminal glycine then

binds to the NMT-Myr-CoA complex.

Acyl Transfer: The N-terminal glycine's amino group performs a nucleophilic attack on the

thioester carbonyl of the bound Myr-CoA.[3][5] The C-terminus of NMT acts as a general

base to facilitate this reaction.[3][11]

Product Release: Coenzyme A is released first, followed by the newly myristoylated protein,

returning the enzyme to its apo state.[5]

Co-translational vs. Post-translational Myristoylation
Myristoylation can occur at two distinct cellular timepoints:

Co-translational Myristoylation: This is the most common form. As a nascent polypeptide

chain emerges from the ribosome, the initiator methionine is cleaved by a methionine

aminopeptidase (MetAP), exposing the N-terminal glycine (Gly at position 2).[7][14][16] NMT

then recognizes this motif and attaches the myristoyl group.[4]

Post-translational Myristoylation: This is a rarer but functionally critical event, often occurring

during apoptosis. Proteolytic cleavage of a protein by enzymes like caspases can expose a

new, internal glycine residue at the N-terminus of the resulting fragment.[6][7][18] This newly

exposed glycine can then be recognized and myristoylated by NMT. A prime example is the
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pro-apoptotic protein Bid, which is cleaved by caspase-8 to generate truncated Bid (tBid),

which is then myristoylated.[4][6]

Fig. 1: Co- and Post-Translational N-Myristoylation Pathways
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A simplified diagram of N-myristoylation pathways.
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Substrate Recognition
NMT recognizes a specific sequence motif at the N-terminus of its substrate proteins. The

consensus sequence requires an N-terminal Glycine (position 1) and often a Serine or

Threonine at position 5 (G¹xxxS/T⁵).[4][17] More detailed analysis has revealed three distinct

regions within the N-terminal 17 residues that interact with the enzyme:

Region 1 (Positions 1-6): Fits directly into the catalytic binding pocket.[19]

Region 2 (Positions 7-10): Interacts with the surface of NMT near the cavity entrance.[19]

Region 3 (Positions 11-17): Acts as a hydrophilic linker region.[19]

Core Biological Functions of N-Myristoylation
The attachment of the hydrophobic myristoyl group is not merely a passive anchor but a

dynamic regulator of protein function, primarily by mediating protein-membrane and protein-

protein interactions.

Membrane Targeting and The "Myristoyl Switch"
A primary function of N-myristoylation is to promote the association of proteins with cellular

membranes.[6][7] However, the affinity provided by the single myristoyl group is often

insufficient for stable membrane anchoring.[8] Therefore, many myristoylated proteins require a

second signal for high-avidity binding. This dual-signal requirement forms the basis of the

"myristoyl switch," a mechanism that allows for the conditional and reversible membrane

association of proteins.

The switch can be controlled in several ways:

Second Lipid Modification: Proteins like Src family kinases are also palmitoylated, which

greatly enhances their membrane affinity.

Basic Amino Acid Cluster: A stretch of positively charged amino acids (e.g., lysine, arginine)

can interact electrostatically with negatively charged phospholipids in the membrane,

working in concert with the myristoyl group.
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Ligand Binding: In some proteins, the myristoyl group is sequestered within a hydrophobic

pocket in the protein's inactive state. Upon binding a ligand (e.g., Ca²⁺ for recoverin, GTP for

ARF1), a conformational change expels the myristoyl group, making it available to engage

with the membrane.[8]

Fig. 2: The Ligand-Dependent Myristoyl Switch Mechanism
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Conditional membrane targeting via a myristoyl switch.

Regulation of Protein-Protein Interactions
Beyond membrane targeting, the myristoyl moiety can directly mediate or regulate interactions

with other proteins.[4][7][12] The lipid chain can insert into hydrophobic pockets on partner

proteins, stabilizing a complex or inducing a functional conformational change. For example,

the interaction between the myristoylated protein CAP-23/NAP-22 and calmodulin is dependent

on the myristoyl group, as the protein lacks a canonical calmodulin-binding motif.[12]
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Role in Key Signaling Pathways and Cellular
Processes
Myristoylation is indispensable for the proper function of numerous proteins involved in critical

cellular signaling networks.

Signal Transduction
Src Family Kinases (SFKs): c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a

classic example of a myristoylated protein.[1] Myristoylation is an absolute requirement for its

localization to the plasma membrane, which is essential for its role in pathways controlling

cell proliferation, survival, and migration.[1][14] Inhibition of NMT leads to the production of

non-myristoylated, cytosolic, and inactive Src.[14]

T-Cell Receptor (TCR) Signaling: The SFKs Lck and Fyn are crucial for initiating the TCR

signaling cascade. Their myristoylation is required for their localization to the plasma

membrane and association with the CD4/CD8 co-receptors and the TCR complex,

respectively, which is a prerequisite for T-cell activation.[4]

G-Protein Signaling: The α-subunits of several heterotrimeric G-proteins (e.g., Gαi) are

myristoylated. This modification facilitates their membrane association and interaction with

G-protein coupled receptors and downstream effectors.
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Fig. 3: Role of N-Myristoylation in c-Src Signaling
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NMT-dependent activation of the c-Src signaling cascade.

Apoptosis
N-myristoylation plays a dual role in the regulation of programmed cell death.

Pro-Apoptotic Function: The post-translational myristoylation of caspase-cleaved Bid (tBid) is

a key event in the intrinsic apoptotic pathway.[6] Myristoylation targets tBid to the

mitochondrial outer membrane, where it promotes the release of cytochrome c, ultimately

leading to cell death.[4]

Survival Function: The enzymes NMT1 and NMT2 are themselves critical for cell survival.

Depletion of either isozyme using RNA interference induces apoptosis.[14][15] Loss of NMT2
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has been shown to have a more potent pro-apoptotic effect, shifting the expression of Bcl-2

family proteins towards apoptosis.[14][15] During apoptosis, NMT1 and NMT2 are cleaved

by caspases, which alters their subcellular localization and may modulate their activity

towards newly generated substrates.[18]

Viral Pathogenesis
Many viruses co-opt the host cell's NMT to myristoylate viral proteins, a step that is essential

for various stages of the viral life cycle.[3][5][17][20]

HIV-1: The Gag polyprotein and the accessory protein Nef both require myristoylation by the

host NMT.[4][5][17] Myristoylation of Gag is critical for its transport to the plasma membrane,

viral assembly, and budding.

Picornaviruses (e.g., Rhinovirus): The capsid polyprotein VP0 is myristoylated, which is

crucial for viral assembly and infectivity.[21]

Parvoviruses: The capsid protein VP1 undergoes post-translational myristoylation after

proteolytic cleavage, which is critical for disrupting the nuclear envelope to allow viral entry

into the nucleus.[22]

N-Myristoylation as a Therapeutic Target
The essential roles of NMTs in cell proliferation, survival, and pathogen life cycles make them

attractive targets for drug development.[1][9][10]

Oncology
NMT is frequently overexpressed in a range of cancers, including colorectal, breast, and brain

tumors, and its elevated expression can be associated with poor prognosis.[1][10][23][24]

Targeting NMT offers a novel therapeutic strategy.

Mechanism: NMT inhibitors block the myristoylation of key oncoproteins like Src, preventing

their membrane localization and oncogenic signaling.[1][10] This can induce apoptosis and

inhibit tumor growth.[13][14]

Synthetic Lethality: NMT inhibition has been shown to be synthetically lethal in cancers with

deregulated MYC expression.[25] This is mediated by a failure in the synthesis of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 17 Tech Support

https://aacrjournals.org/mcr/article/3/8/463/232814/Two-N-Myristoyltransferase-Isozymes-Play-Unique
https://pubmed.ncbi.nlm.nih.gov/16123142/
https://pubmed.ncbi.nlm.nih.gov/23150525/
https://en.wikipedia.org/wiki/Myristoylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7966921/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1012715
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.00751/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7966921/
https://www.mdpi.com/1420-3049/27/17/5478
https://journals.asm.org/doi/10.1128/jvi.01118-22
https://www.benchchem.com/pdf/Whitepaper_The_Pivotal_Role_of_N_Myristoylation_in_Cancer_Cell_Signaling_and_as_a_Therapeutic_Target.pdf
https://pubmed.ncbi.nlm.nih.gov/25125080/
https://www.benthamdirect.com/content/journals/ccdt/10.2174/156800912801784857
https://www.benchchem.com/pdf/Whitepaper_The_Pivotal_Role_of_N_Myristoylation_in_Cancer_Cell_Signaling_and_as_a_Therapeutic_Target.pdf
https://www.benthamdirect.com/content/journals/ccdt/10.2174/156800912801784857
https://pubmed.ncbi.nlm.nih.gov/16846646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10161948/
https://www.benchchem.com/pdf/Whitepaper_The_Pivotal_Role_of_N_Myristoylation_in_Cancer_Cell_Signaling_and_as_a_Therapeutic_Target.pdf
https://www.benthamdirect.com/content/journals/ccdt/10.2174/156800912801784857
https://www.medchemexpress.com/Targets/n-myristoyltransferase.html
https://aacrjournals.org/mcr/article/3/8/463/232814/Two-N-Myristoyltransferase-Isozymes-Play-Unique
https://www.biorxiv.org/content/10.1101/2021.03.20.436222v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mitochondrial respiratory complex I proteins, leading to mitochondrial dysfunction specifically

in MYC-driven cancer cells.[25]

Clinical Development: Several potent NMT inhibitors are in preclinical and clinical

development. Zelenirstat (PCLX-001) is an oral pan-NMT inhibitor that has entered Phase I

clinical trials for lymphomas and solid tumors.[1][13][26]

Infectious Diseases
Since NMT is essential in many eukaryotic pathogens but absent in prokaryotes, it is a

validated target for anti-infective agents.[5][9]

Antifungal/Antiparasitic: NMT is essential for the viability of pathogens like Candida albicans

(fungus), Trypanosoma brucei (sleeping sickness), Leishmania donovani (leishmaniasis),

and Plasmodium falciparum (malaria).[5][21][27] Potent and selective inhibitors against

pathogen NMTs have been developed.[21]

Antiviral: Because viruses like HIV and rhinovirus depend on the host's NMT, inhibiting

human NMT can block viral replication.[5][21] The challenge here is achieving a therapeutic

window that inhibits viral processes without causing significant toxicity to uninfected host

cells.[5]

Quantitative Data Summary
Quantitative analysis is critical for understanding the potency of inhibitors and the kinetics of

the NMT-catalyzed reaction.

Table 1: Potency of Selected N-Myristoyltransferase (NMT) Inhibitors
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Inhibitor Target(s) Potency Reference(s)

Zelenirstat (PCLX-

001)
NMT1, NMT2

IC₅₀ = 5 nM (NMT1),
8 nM (NMT2)

[13]

IMP-1088 NMT1, NMT2
Potent inhibitor of

human NMTs
[21][26]

MYX1715 NMT K_D_ = 0.09 nM [13]

NMT-IN-7 NMT1
IC₅₀ = 2.1 nM

(HsNMT1M)
[13]

| NMT-IN-8 | NMT | IC₅₀ < 10 nM |[13] |

Table 2: Kinetic Parameters of N-Myristoyltransferases for Myristoyl-CoA

Enzyme Organism K_m_ (µM) Reference(s)

NMT1 Mouse 14 [28]

NMT2 Mouse 9 [28]

NMT1 Human 8.24 [28]

| NMT2 | Human | 7.24 |[28] |

Key Experimental Protocols
Studying N-myristoylation requires specialized techniques to identify modified proteins and

measure enzyme activity.

Protocol 1: Global Profiling of N-Myristoylation Sites by
Liquid-Liquid Extraction (LLE)
This method allows for the direct identification of endogenous myristoylation sites from complex

biological samples without metabolic labeling.[29]
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Principle: The hydrophobicity of the myristoyl group allows for the selective partitioning of

myristoylated peptides into an organic solvent phase, away from the vast majority of

unmodified peptides, thereby enriching them for mass spectrometry analysis.

Methodology:

Protein Extraction and Digestion: Extract total protein from cells or tissues under

denaturing conditions. Reduce and alkylate cysteine residues. Digest proteins into

peptides using a protease (e.g., Trypsin, GluC, or Chymotrypsin).[29]

Liquid-Liquid Extraction: Acidify the peptide mixture (e.g., with 1% trifluoroacetic acid). Add

an equal volume of an organic solvent (e.g., 1-heptanol or 1-octanol).[29] Vortex

vigorously and centrifuge to separate the aqueous and organic phases.

Peptide Recovery: Carefully collect the upper organic phase containing the hydrophobic

myristoylated peptides. Evaporate the solvent to dryness using a vacuum centrifuge.

LC-MS/MS Analysis: Reconstitute the enriched peptides in a suitable buffer for liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying

N-terminal myristoylation (+210.19837 Da) as a variable modification on glycine.

Protocol 2: Identification of Myristoylated Proteins via
Metabolic Labeling and Click Chemistry
This powerful chemical proteomics approach enables the global and dynamic profiling of

myristoylated proteins in living cells.[30]

Principle: A myristic acid analog containing a bioorthogonal alkyne group (e.g., 14-

tetradecynoic acid, YnMyr) is fed to cells. It is metabolically activated to YnMyr-CoA and

incorporated into proteins by NMTs. After cell lysis, a reporter tag with a complementary

azide group (e.g., biotin-azide) is covalently attached via a highly specific copper-catalyzed

"click" reaction. The tagged proteins can then be enriched and identified.

Methodology:
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Metabolic Labeling: Culture cells in the presence of the alkyne-functionalized myristic acid

analog for a desired period (e.g., 4-18 hours).

Cell Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., SDS) and

protease inhibitors.

Click Chemistry Reaction: To the cell lysate, add the reaction components: biotin-azide, a

copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-

chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.

Enrichment of Labeled Proteins: Add streptavidin-conjugated beads to the lysate to

capture the biotinylated proteins. Wash the beads extensively to remove non-specifically

bound proteins.

On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest

the captured proteins into peptides.

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze

by LC-MS/MS to identify the enriched proteins.
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Fig. 4: Workflow for Myristoylated Proteome Identification

1. Metabolic Labeling
Incubate live cells with

Alkyne-Myristate (YnMyr)

2. Cell Lysis
Release YnMyr-labeled proteins

3. Click Chemistry
Add Biotin-Azide, Cu(I) catalyst

4. Affinity Enrichment
Capture biotinylated proteins

 on Streptavidin beads

5. On-Bead Digestion
Release peptides with Trypsin

6. LC-MS/MS Analysis
Identify enriched proteins

Click to download full resolution via product page

A chemical proteomics workflow for studying N-myristoylation.

Protocol 3: Non-Radioactive In Vitro NMT Activity Assay
(ELISA-based)
This assay provides a robust, high-throughput method for measuring NMT activity and

screening for inhibitors.[28]

Principle: Recombinant NMT catalyzes the transfer of an azide-containing acyl-CoA analog

(e.g., azido-dodecanoyl-CoA) onto a FLAG-tagged peptide substrate. The reaction product is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/product/b013891?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3466015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


captured on an anti-FLAG antibody-coated microplate. A biotin-phosphine probe is added,

which couples to the azide via Staudinger ligation. The captured biotin is then detected

colorimetrically using streptavidin-horseradish peroxidase (HRP) and a suitable substrate

(e.g., TMB).

Methodology:

Plate Coating: Coat a 96-well microplate with an anti-FLAG antibody. Block non-specific

binding sites.

NMT Reaction: In a separate tube, prepare the reaction mixture containing assay buffer,

recombinant NMT1 or NMT2, the FLAG-tagged peptide substrate (e.g., based on the Lck

N-terminus), and the azido-acyl-CoA analog. Incubate to allow the reaction to proceed.

NMT inhibitors can be included at this stage for screening.

Capture: Transfer the reaction mixture to the coated plate and incubate to allow the anti-

FLAG antibody to capture the acylated, FLAG-tagged peptide product. Wash the plate to

remove unbound components.

Staudinger Ligation: Add a biotin-phosphine conjugate to each well and incubate. The

phosphine will react with the azide on the captured peptide, attaching a biotin label. Wash

the plate.

Detection: Add streptavidin-HRP conjugate and incubate. Wash the plate thoroughly. Add

HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with acid.

Data Analysis: Read the absorbance at 450 nm. The signal intensity is directly proportional

to the NMT activity.

Conclusion
N-terminal myristoylation is a fundamental and widespread protein modification that is critical

for regulating the location and function of a diverse array of proteins. Its essential roles in

cellular signaling, survival, and pathogen viability have established its enzyme, NMT, as a

compelling therapeutic target for cancer and infectious diseases. The continued development

of advanced chemical biology tools and proteomic methods will further illuminate the breadth of
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the myristoylated proteome and its dynamic regulation, paving the way for novel diagnostic and

therapeutic strategies that target this vital cellular process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b013891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

